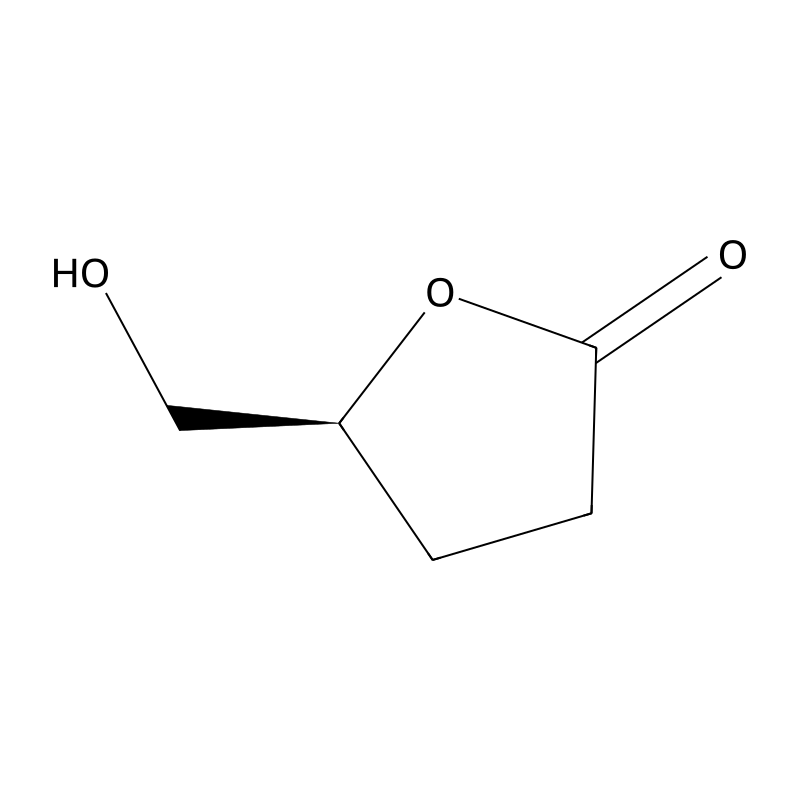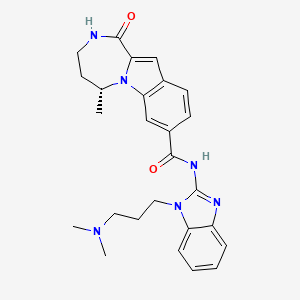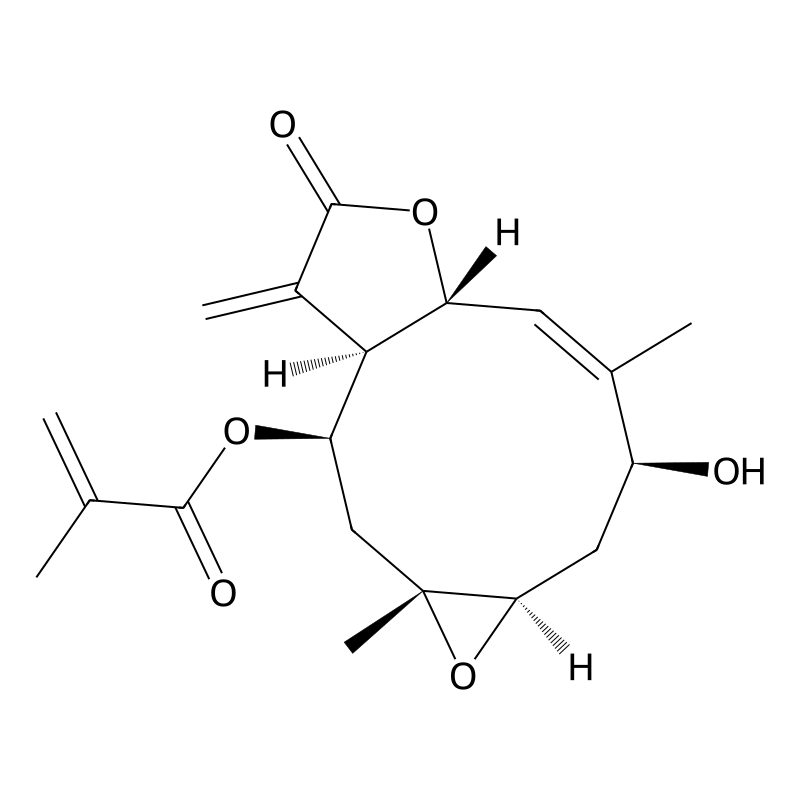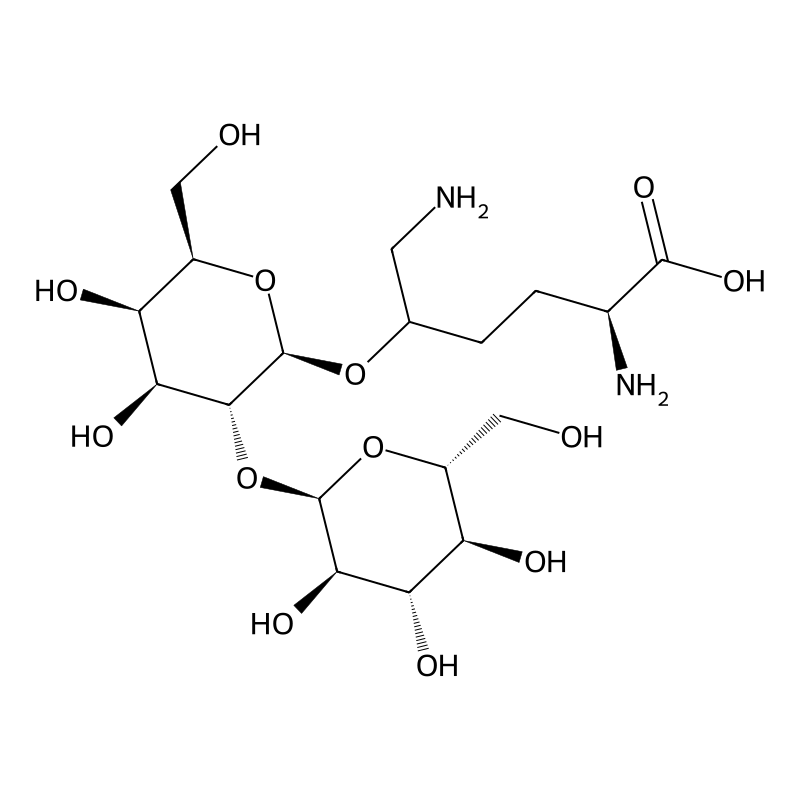(s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Applications in Natural Product Synthesis
(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone serves as a precursor for various natural products, including:
- Nucleoside analogs: These molecules mimic the structure and function of natural nucleosides, which are the building blocks of DNA and RNA. Research suggests that (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone can be used to synthesize potent nucleoside analogs with potential therapeutic applications [].
- Acetylcholine analogs: Acetylcholine is a neurotransmitter essential for nerve impulse transmission. (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone can be a starting material for the synthesis of acetylcholine analogs, which may be helpful in studying neurodegenerative diseases [].
- (+)-Muricatacin analogs: Muricatacin is a naturally occurring anti-cancer agent. (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone can be utilized to create synthetic analogs of (+)-muricatacin, aiding research into novel cancer therapies [].
Applications in Drug Discovery
(S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone finds use in the synthesis of several drug candidates:
- Mevinic acids: These are cholesterol-lowering agents that have shown promise in reducing LDL cholesterol levels. (S)-(+)-Dihydro-5-(hydroxymethyl)-2(3H)-furanone can be a key intermediate in the synthesis of mevinic acids [, ].
- Adenine-based anti-HIV agents: Some derivatives of (S)-(+)-dihydro-5-(hydroxymethyl)-2(3H)-furanone have been explored for their potential to combat HIV infection [].
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is a chiral compound with the molecular formula CHO and a molecular weight of 116.12 g/mol. It is characterized by a dihydrofuran ring with a hydroxymethyl group at the 5-position, which contributes to its unique chemical properties and biological activities. The compound is known for its potential applications in organic synthesis and medicinal chemistry due to its structural features that allow for various functional modifications .
(S)-(+)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is classified as:
- Acutely toxic: Harmful if swallowed (GHS classification: Acute Tox. 4) [1].
- Harmful to aquatic life: Can have long-lasting negative effects on aquatic organisms (GHS classification: Aquatic Chronic 3) [1].
Precautionary measures:
- Wear appropriate personal protective equipment (PPE) when handling.
- Avoid inhalation, ingestion, and contact with skin and eyes.
- Follow proper disposal procedures according to local regulations.
Data source:
Additional Information:
- Sigma-Aldrich offers this compound for research purposes and provides more detailed safety information in their product datasheet [3].
- Further research on the specific properties and applications of (S)-(+)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one derivatives can be found in the scientific literature. Consult
- Reduction Reactions: It can be synthesized from 5-(hydroxymethyl)furfural through reduction processes, often employing catalytic hydrogenation or other reducing agents .
- Acylation: The hydroxymethyl group can be acylated to form esters, which may enhance its solubility and reactivity in different solvents.
- Esterification: The compound can react with carboxylic acids to form esters, expanding its utility in synthetic applications.
These reactions are significant for creating derivatives that may exhibit enhanced biological or chemical properties.
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has demonstrated various biological activities, including:
- Antioxidant Properties: Research indicates that this compound may possess antioxidant activities, which can help protect cells from oxidative stress .
- Antimicrobial Activity: Some studies suggest potential antimicrobial effects, making it a candidate for further investigation in pharmaceutical applications.
- Cytotoxicity: Preliminary studies have shown that it may exhibit cytotoxic effects against certain cancer cell lines, warranting further exploration for therapeutic uses .
The synthesis of (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one typically involves the following methods:
- Reduction of 5-(Hydroxymethyl)furfural:
- Chiral Synthesis Techniques:
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one has several notable applications:
- Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Flavoring Agents: Due to its unique flavor profile, it may also be utilized in food chemistry as a flavoring agent.
- Biochemical Research: Its biological properties make it a candidate for research in drug development and as a tool for studying biochemical pathways.
Interaction studies involving (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one have focused on its potential interactions with various biological targets. Preliminary findings suggest that it may interact with enzymes involved in oxidative stress pathways and cellular signaling mechanisms. Further studies are necessary to elucidate these interactions and their implications for therapeutic applications.
Several compounds share structural similarities with (S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(Hydroxymethyl)furfural | Furfural structure with hydroxymethyl | Precursor for (S)-5-(hydroxymethyl)dihydrofuran-2(3H)-one |
| 2(3H)-Furanone | Furan ring with carbonyl functionality | Lacks hydroxymethyl group; different reactivity |
| 5-Methyl-2(3H)-furanone | Methyl substitution on furan ring | Provides different steric properties |
(S)-5-(Hydroxymethyl)dihydrofuran-2(3H)-one is unique due to its specific stereochemistry and functional groups that confer distinct biological activities compared to these similar compounds. Its hydroxymethyl group enhances its reactivity and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry contexts.
XLogP3
GHS Hazard Statements
H302 (94.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H412 (94.74%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








